Cas no 2171963-30-5 (1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-2-methylpiperidine-3-carboxylic acid)
1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-2-methylpiperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-2-methylpiperidine-3-carboxylic acid
- 1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid
- EN300-1512990
- 2171963-30-5
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- Inchi: 1S/C27H32N2O5/c1-3-18(25(30)29-14-8-13-19(17(29)2)26(31)32)15-28-27(33)34-16-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-7,9-12,17-19,24H,3,8,13-16H2,1-2H3,(H,28,33)(H,31,32)
- InChI Key: SNRSYRVRTPZIEI-UHFFFAOYSA-N
- SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC)N1CCCC(C(=O)O)C1C
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 95.9Ų
1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-2-methylpiperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1512990-1.0g |
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid |
2171963-30-5 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1512990-50mg |
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid |
2171963-30-5 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1512990-100mg |
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid |
2171963-30-5 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1512990-250mg |
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid |
2171963-30-5 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1512990-500mg |
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid |
2171963-30-5 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1512990-1000mg |
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid |
2171963-30-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1512990-2500mg |
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid |
2171963-30-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1512990-5000mg |
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid |
2171963-30-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1512990-10000mg |
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-2-methylpiperidine-3-carboxylic acid |
2171963-30-5 | 10000mg |
$14487.0 | 2023-09-27 |
1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-2-methylpiperidine-3-carboxylic acid Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-2-methylpiperidine-3-carboxylic acid
1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-2-methylpiperidine-3-carboxylic acid
The compound 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-2-methylpiperidine-3-carboxylic acid, with CAS number 2171963-30-5, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid moiety. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions.
Recent studies have highlighted the potential of this compound in drug delivery systems. The Fmoc group's ability to act as a protecting agent has been leveraged to create more stable and bioavailable drug candidates. Researchers have explored its application in the synthesis of bioconjugates, where the Fmoc group ensures the integrity of the molecule during conjugation processes. This has opened new avenues for the development of targeted therapies, particularly in oncology and infectious diseases.
In addition to its protective role, the compound's piperidine ring contributes to its unique pharmacokinetic properties. Piperidine derivatives are known for their ability to enhance drug solubility and permeability, making them valuable in the design of orally active drugs. The 2-methyl substitution on the piperidine ring further modulates these properties, potentially improving the compound's bioavailability.
The carboxylic acid moiety at position 3 of the piperidine ring adds another layer of functionality to this compound. It can participate in various chemical reactions, such as esterification or amidation, allowing for further functionalization and customization of the molecule. This feature makes it a versatile building block in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in various biological systems with greater accuracy. Molecular docking studies have revealed potential binding affinities to key therapeutic targets, such as kinases and proteases. These insights are paving the way for the design of more potent and selective inhibitors.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The use of Fmoc protection during peptide synthesis ensures that sensitive functional groups remain intact throughout the reaction sequence. This level of control is essential for maintaining the molecule's stability and functionality.
Furthermore, the compound's structural complexity offers opportunities for exploring its stereochemical properties. Stereoisomerism can significantly influence a molecule's biological activity, and understanding these relationships is critical for optimizing therapeutic outcomes.
In conclusion, 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-2-methylpiperidine-3-carboxylic acid represents a promising platform for advancing drug discovery efforts. Its unique combination of functional groups and structural features positions it as a valuable tool in both academic research and industrial applications.
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